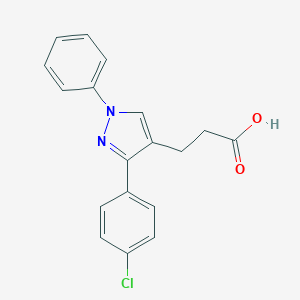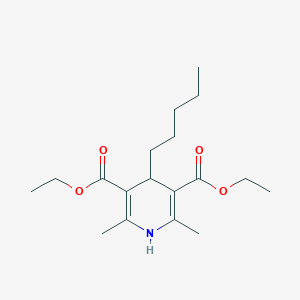
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate, also known as A-1264087, is a chemical compound with potential therapeutic applications. It belongs to the class of dihydropyridine derivatives, which are known for their calcium channel blocking properties.
Mecanismo De Acción
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its pharmacological effects by blocking L-type calcium channels. These channels are responsible for the influx of calcium ions into cells, which is necessary for various cellular processes. By blocking these channels, Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate reduces the influx of calcium ions, leading to a decrease in cellular excitability and neurotransmitter release.
Biochemical and physiological effects:
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders. It also enhances mitochondrial function and promotes the survival of dopaminergic neurons, which are affected in Parkinson's disease. In addition, it lowers blood pressure by reducing the contractility of vascular smooth muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate has several advantages for lab experiments. It is a potent and selective L-type calcium channel blocker, which makes it a useful tool for investigating the role of calcium channels in various cellular processes. It is also relatively stable and easy to synthesize, which makes it a convenient compound for experimental use. However, its low solubility in water can be a limitation for some experiments, and its effects on other ion channels and receptors should be taken into consideration when interpreting results.
Direcciones Futuras
There are several future directions for the study of Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Further studies are needed to elucidate its mechanisms of action and to evaluate its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of hypertension, either alone or in combination with other antihypertensive drugs. Finally, the development of new derivatives of Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate with improved pharmacological properties is an area of active research.
Métodos De Síntesis
The synthesis of Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate involves the condensation reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with 4-pentyl-1,3-diaminopropane in the presence of diethyl carbonate and triethylamine. The reaction is carried out under reflux conditions for several hours, and the product is obtained as a white solid after purification.
Aplicaciones Científicas De Investigación
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. It also has antihypertensive properties and has been evaluated for its potential use in the treatment of hypertension.
Propiedades
Número CAS |
105831-51-4 |
|---|---|
Fórmula molecular |
C18H29NO4 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H29NO4/c1-6-9-10-11-14-15(17(20)22-7-2)12(4)19-13(5)16(14)18(21)23-8-3/h14,19H,6-11H2,1-5H3 |
Clave InChI |
ZWAWBRKQXKXLHS-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
SMILES canónico |
CCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Sinónimos |
DIETHYL 2,6-DIMETHYL-4-PENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







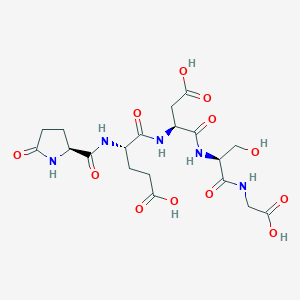
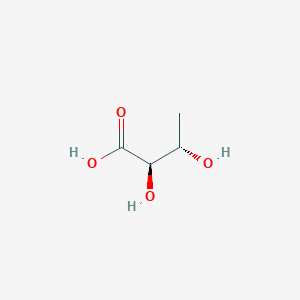
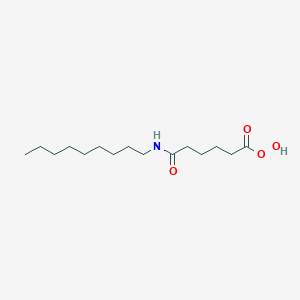

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)
![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)
![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)
